

# Remetinostat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Remetinostat** (formerly SHP-141) is a novel, soft-drug histone deacetylase (HDAC) inhibitor designed for topical administration. Its unique pharmacological profile, characterized by potent local activity and rapid systemic inactivation, positions it as a promising therapeutic agent for cutaneous malignancies with minimal systemic side effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical findings related to **Remetinostat**. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts.

## **Chemical Structure and Physicochemical Properties**

**Remetinostat** is a hydroxamic acid-based small molecule. Its chemical structure is designed to be metabolically labile, ensuring that upon systemic absorption, it is quickly broken down, thereby limiting systemic toxicity.[1]

Chemical Name: methyl 4-[[8-(hydroxyamino)-8-oxooctanoyl]oxy]benzoate

Synonyms: SHP-141, Methyl 4-((8-(hydroxyamino)-8-oxooctanoyl)oxy)benzoate

Table 1: Physicochemical Properties of Remetinostat



Property	Value	Reference
Molecular Formula	C16H21NO6	[2]
Molecular Weight	323.34 g/mol	[3]
Canonical SMILES	COC(=O)C1=CC=C(C=C1)OC (=O)CCCCCC(=O)NO	[2]
CAS Number	946150-57-8	[3]
Appearance	White to off-white solid	[4]
Solubility	DMSO: 150 mg/mL (463.91 mM)	[5]

#### **Mechanism of Action**

**Remetinostat** functions as a pan-histone deacetylase (HDAC) inhibitor, with activity against multiple HDAC isoforms, particularly within Class I and Class IIb.[1] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression of genes.

By inhibiting HDACs, **Remetinostat** promotes histone hyperacetylation. This results in the relaxation of chromatin, allowing for the transcription of various genes, including tumor suppressor genes.[6] This epigenetic modification can lead to the inhibition of tumor cell division and the induction of apoptosis.[6] The topical application of **Remetinostat** allows for high concentrations of the drug at the site of cutaneous lesions, maximizing local efficacy while minimizing systemic exposure and associated adverse effects.[1]

Table 2: In Vitro Inhibitory Activity of **Remetinostat** against HDAC Isoforms

HDAC Isoform	Mean Inhibition Constant (Ki) (nM)
HDAC1	160
HDAC3	66
HDAC6	10

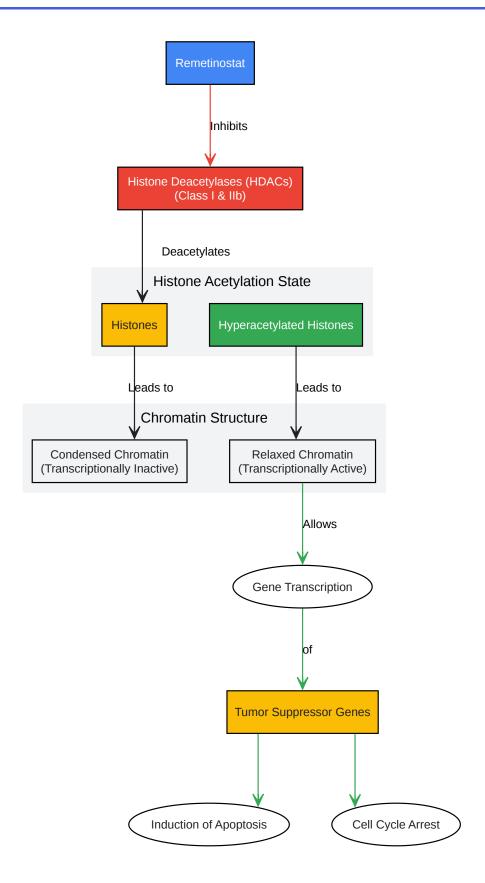


Data from in-vitro enzymatic assays.

## **Signaling Pathway**

The primary signaling pathway affected by **Remetinostat** is the histone acetylation pathway, which plays a crucial role in the epigenetic regulation of gene expression.





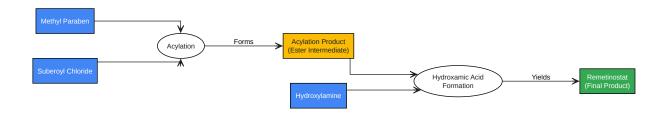
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Caption: HDAC Inhibition Pathway of Remetinostat.



### **Synthesis**

The synthesis of **Remetinostat** involves a multi-step process. A plausible synthetic route, based on available information, is the acylation of methyl paraben with suberoyl chloride, followed by conversion to the hydroxamic acid.



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